3,5-Difluoro-2-nitrobenzyl alcohol
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Overview
Description
3,5-Difluoro-2-nitrobenzyl alcohol is a chemical compound with the CAS Number: 1378491-35-0 . It has a molecular weight of 189.12 and its IUPAC name is (3,5-difluoro-2-nitrophenyl)methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-2-nitrobenzyl alcohol is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3,5-Difluoro-2-nitrobenzyl alcohol is a solid compound .Scientific Research Applications
Application in High Explosives
- Summary of the Application: The compound “3,5-Difluoro-2-nitrobenzyl alcohol” has been used in the formulation design process of a new melt-cast explosive . This explosive is composed of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and is designed to have dual advantages of high energy and low sensitivity .
- Methods of Application or Experimental Procedures: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios . The system with a mass ratio of 40:60 was found to have the highest binding energy and cohesive energy density, indicating the best stability .
- Results or Outcomes: The safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) was tested experimentally. The results confirm that compared with CL-20, the safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C . The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive .
Application in Photoaffinity Labeling and Crosslinking of Biomolecules
- Summary of the Application: The compound “3,5-Difluoro-2-nitrobenzyl alcohol” can be used as a photoreactive group with amine selectivity. This property makes it useful for photoaffinity labeling and crosslinking of biomolecules .
- Methods of Application or Experimental Procedures: The compound is introduced into a biomolecule of interest. Upon exposure to light, the compound forms a covalent bond with the nearest neighboring molecule, allowing for the study of molecular interactions .
- Results or Outcomes: This method has been shown to be an efficient way to study molecular interactions and has great potential in drug discovery .
Application in Organic Synthesis
- Summary of the Application: The compound “3,5-Difluoro-2-nitrobenzyl alcohol” is a useful synthetic intermediate in organic chemistry . It can be used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Methods of Application or Experimental Procedures: The compound can be used in various organic reactions, such as nucleophilic substitution reactions, to introduce the 3,5-difluoro-2-nitrobenzyl group into other molecules . The nitro group can also be reduced to an amine, providing a versatile handle for further functionalization .
- Results or Outcomes: The use of “3,5-Difluoro-2-nitrobenzyl alcohol” as a synthetic intermediate can lead to the synthesis of a wide range of organic compounds with diverse structures and properties .
Safety And Hazards
properties
IUPAC Name |
(3,5-difluoro-2-nitrophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQNMHJNCFINIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-nitrobenzyl alcohol |
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